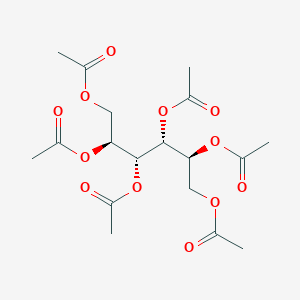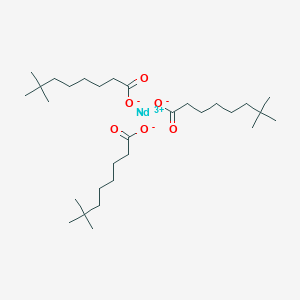
D-Ribulose 5-phosphate sodium salt
Overview
Description
D-Ribulose 5-phosphate sodium salt is an intermediate metabolite in the methionine salvage pathway . It can be derived from 6-phosphogluconate by a dehydrogenase, or from xylulose 5-phosphate by ribulose phosphate 3-epimerase .
Synthesis Analysis
The synthesis of D-Ribulose 5-phosphate sodium salt involves the conversion of 6-phosphogluconate by a dehydrogenase or the conversion of xylulose 5-phosphate by ribulose phosphate 3-epimerase .Molecular Structure Analysis
The molecular formula of D-Ribulose 5-phosphate sodium salt is C5H11O8P . The molecular weight is 230.11 (free acid basis) .Chemical Reactions Analysis
D-Ribulose 5-phosphate sodium salt is an intermediate in the pentose phosphate pathway . It can be derived from 6-phosphogluconate by a dehydrogenase or from xylulose 5-phosphate by ribulose phosphate 3-epimerase .Physical And Chemical Properties Analysis
D-Ribulose 5-phosphate sodium salt is a white to faint yellow powder . It is soluble in water at a concentration of 50 mg/mL .Scientific Research Applications
Pentose Phosphate Pathway (PPP) Research
D-Ribulose 5-phosphate is an integral intermediate in the Pentose Phosphate Pathway , which is crucial for cellular metabolism . Researchers utilize this compound to study the PPP’s role in various physiological and pathological processes, including its involvement in providing reducing power and ribose sugars for nucleotide synthesis.
Photosynthesis and Carbon Fixation Studies
In photosynthetic organisms, D-Ribulose 5-phosphate plays a role in carbon fixation. It is used to explore the Calvin cycle’s mechanisms, particularly how carbon dioxide is assimilated into organic compounds .
Methionine Salvage Pathway Analysis
This compound serves as an intermediate metabolite in the methionine salvage pathway. Scientists study this pathway to understand how cells recycle methionine, an essential amino acid, from methylthioadenosine .
Glycation Process Investigations
D-Ribulose 5-phosphate is used to investigate the glycation process, which is the non-enzymatic reaction between sugars and proteins or lipids. This research has implications for understanding diseases like diabetes, where glycation plays a significant role .
Lipopolysaccharide Biosynthesis
The compound is involved in the biosynthesis of lipopolysaccharides (LPS), which are key components of the outer membrane of Gram-negative bacteria. Studying its role can provide insights into bacterial pathogenicity and immune responses .
Synthesis of Amino Acids and Secondary Metabolites
Researchers use D-Ribulose 5-phosphate to study its role in the biosynthesis of amino acids and secondary metabolites. These studies can lead to a better understanding of metabolic pathways and the development of antibiotics .
Mechanism of Action
- Methionine Salvage Pathway : Ru-5-P participates in the methionine salvage pathway, which recycles S-adenosylmethionine (SAM) and generates methionine. This pathway is crucial for maintaining cellular methylation processes .
Mode of Action:
Ru-5-P interacts with enzymes and proteins involved in various biochemical reactions:
- Enzymatic Reactions : Ru-5-P serves as a substrate for enzymes like ribose-5-phosphate isomerase and phosphopentomutase. These enzymes catalyze reactions that convert Ru-5-P into other metabolites .
Biochemical Pathways:
Ru-5-P impacts several pathways:
Carbon Fixation (Calvin Cycle): In photosynthetic organisms, Ru-5-P participates in carbon fixation during photosynthesis. It plays a role in converting carbon dioxide into organic compounds, such as glucose .
Lipopolysaccharide Biosynthesis: Ru-5-P contributes to the synthesis of lipopolysaccharides (LPS), essential components of bacterial cell walls .
Amino Acid Biosynthesis: Ru-5-P is involved in the biosynthesis of amino acids, including methionine and cysteine .
Secondary Metabolites and Antibiotics: Ru-5-P plays a role in the production of secondary metabolites and certain antibiotics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEPTNUBEFMKAU-CIFXRNLBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578016 | |
| Record name | Disodium 5-O-phosphonato-D-ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ribulose 5-phosphate sodium salt | |
CAS RN |
108321-99-9 | |
| Record name | Disodium 5-O-phosphonato-D-ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribulose 5-phosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)



![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)
